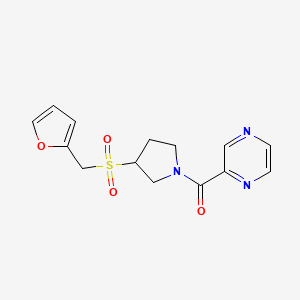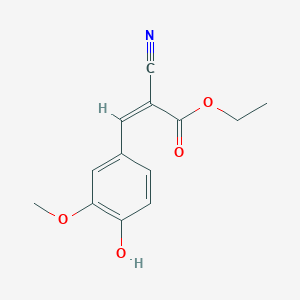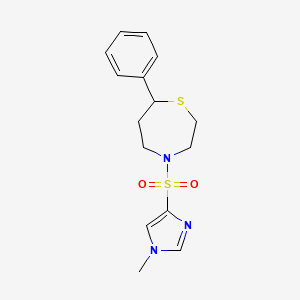
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also contains a sulfonyl functional group, a common feature in some types of drugs, dyes, and detergents .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a phenyl ring. The 1,4-thiazepane ring adds further complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the sulfonyl group, and the phenyl ring. The imidazole ring is aromatic and can act as a Lewis base, meaning it can donate a pair of electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance its solubility in water .Wirkmechanismus
The mechanism of action of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane is not fully understood. However, several studies have suggested that this compound may act by inhibiting enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and may be responsible for the anti-inflammatory activity of this compound. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be responsible for its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to exhibit antimicrobial activity against several microorganisms, including bacteria and fungi. Additionally, this compound has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins. Furthermore, this compound has been found to induce apoptosis in cancer cells, which may be responsible for its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in different types of experiments. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane. One possible direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action may provide insights into the biological activities of this compound and may lead to the development of new drugs.
Another possible direction is to investigate the potential of this compound as a lead compound for drug development. This compound has been found to exhibit several interesting biological activities, and further optimization may lead to the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a versatile compound that exhibits several interesting biological activities. This compound has been studied extensively in vitro and in vivo, and the results have been promising. The synthesis method for this compound is relatively easy, which makes it readily available for use in experiments. However, the potential toxicity of this compound may limit its use in certain experiments. Future research on this compound may lead to the development of new drugs with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane involves the reaction of 1-methyl-1H-imidazole-4-sulfonyl chloride with 7-phenyl-1,4-thiazepane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. This synthesis method has been reported in the literature and has been used by several researchers to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
The unique properties of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane have made it an attractive compound for scientific research. This compound has been found to exhibit several biological activities such as antimicrobial, antitumor, and anti-inflammatory activities. These activities have been studied extensively in vitro and in vivo, and the results have been promising.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-7-phenyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-17-11-15(16-12-17)22(19,20)18-8-7-14(21-10-9-18)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBIKEMROFBSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)



![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)
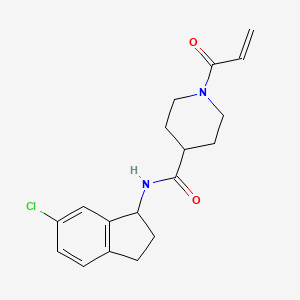
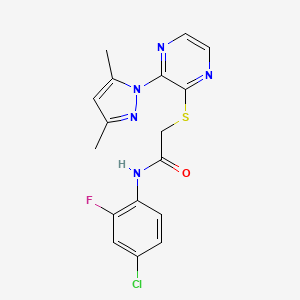
![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)
![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)
